molecular formula C10H9NO6 B13604976 2-(2-Nitrophenyl)butanedioic acid CAS No. 6332-94-1

2-(2-Nitrophenyl)butanedioic acid

Cat. No.: B13604976
CAS No.: 6332-94-1
M. Wt: 239.18 g/mol
InChI Key: REWALNXOIYDJFF-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)butanedioic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)butanedioic acid typically involves the nitration of a suitable precursor, such as phenylbutanedioic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a carboxylic acid.

    Reduction: Formation of 2-(2-Aminophenyl)butanedioic acid.

    Substitution: Formation of various substituted phenylbutanedioic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitrophenyl)butanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzyl alcohol
  • 2-Nitrobenzaldehyde
  • 2-Nitrobenzoic acid

Uniqueness

2-(2-Nitrophenyl)butanedioic acid is unique due to its combination of a nitro group and a butanedioic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

6332-94-1

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

2-(2-nitrophenyl)butanedioic acid

InChI

InChI=1S/C10H9NO6/c12-9(13)5-7(10(14)15)6-3-1-2-4-8(6)11(16)17/h1-4,7H,5H2,(H,12,13)(H,14,15)

InChI Key

REWALNXOIYDJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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